Cas no 2138194-46-2 (2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole)
2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- EN300-636463
- 2138194-46-2
- 2-(azidomethyl)-4-methoxy-5-methyl-1,3-thiazole
- 2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole
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- Inchi: 1S/C6H8N4OS/c1-4-6(11-2)9-5(12-4)3-8-10-7/h3H2,1-2H3
- InChI Key: JGGMEQRBNVYHSW-UHFFFAOYSA-N
- SMILES: S1C(CN=[N+]=[N-])=NC(=C1C)OC
Computed Properties
- Exact Mass: 184.04188206g/mol
- Monoisotopic Mass: 184.04188206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 64.7Ų
2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-636463-1.0g |
2-(azidomethyl)-4-methoxy-5-methyl-1,3-thiazole |
2138194-46-2 | 1g |
$0.0 | 2023-06-07 |
2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole Related Literature
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole
Recent Advances in the Application of 2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole (CAS: 2138194-46-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole (CAS: 2138194-46-2) has recently emerged as a key intermediate in chemical biology and pharmaceutical research. This thiazole derivative, characterized by its azide functional group, has garnered significant attention due to its versatile applications in click chemistry, drug discovery, and bioconjugation strategies. Recent studies highlight its role as a crucial building block for the synthesis of novel bioactive molecules, particularly in the development of targeted therapies and diagnostic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole in the synthesis of thiazole-based PROTACs (Proteolysis Targeting Chimeras). Researchers utilized its azide moiety for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized E3 ligase ligands, enabling the rapid assembly of heterobifunctional molecules. The resulting compounds showed promising activity in degrading oncogenic proteins, with IC50 values in the low micromolar range.
In the field of antibiotic development, a recent ACS Infectious Diseases publication (2024) reported the incorporation of this thiazole derivative into novel bacterial transglycosylase inhibitors. The azidomethyl group allowed for subsequent bioorthogonal labeling, facilitating mechanistic studies of drug-target interactions through fluorescence microscopy. This approach provided unprecedented spatial resolution in tracking inhibitor localization within bacterial cells.
Significant progress has also been made in applying 2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole to antibody-drug conjugate (ADC) development. A 2024 Nature Biotechnology paper described its use as a linker precursor for site-specific conjugation. The thiazole ring's metabolic stability combined with the azide's reactivity enabled the creation of homogeneous ADCs with improved pharmacokinetic profiles compared to traditional cysteine-conjugated counterparts.
Recent synthetic methodology developments have expanded access to this valuable building block. A 2023 Organic Process Research & Development report detailed an optimized kilogram-scale synthesis with improved safety profile and yield (78% overall), addressing previous challenges in handling the azidomethyl intermediate. This advancement supports the growing industrial demand for the compound in pharmaceutical manufacturing.
Emerging applications in chemical biology include its use as a photoaffinity probe for target identification. A 2024 Cell Chemical Biology study demonstrated successful incorporation of 2-(Azidomethyl)-4-methoxy-5-methyl-1,3-thiazole into kinase inhibitors, enabling UV-induced crosslinking with cellular targets. This approach facilitated the identification of previously unknown off-target interactions of clinical kinase inhibitors.
Ongoing research continues to explore the therapeutic potential of derivatives based on this scaffold. Preliminary results from a 2024 preclinical study (unpublished) suggest that fluorinated analogs show enhanced blood-brain barrier penetration, potentially opening new avenues for CNS-targeted therapies. The compound's versatility ensures its continued importance in medicinal chemistry and chemical biology research.
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